N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazinan ring, a sulfonyl group, and an oxalamide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazinan ring, the introduction of the sulfonyl group, and the coupling with the oxalamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and other process aids can help to streamline the production process and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve the use of organic solvents and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the oxalamide moiety can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The oxazinan ring and oxalamide moiety can also interact with biological molecules, potentially leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can be compared with other similar compounds, such as:
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)urea: This compound has a similar structure but contains a urea moiety instead of an oxalamide moiety.
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)carbamate: This compound contains a carbamate moiety instead of an oxalamide moiety.
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)amide: This compound contains an amide moiety instead of an oxalamide moiety.
These similar compounds can provide insights into the structure-activity relationships and help to identify the unique features and potential advantages of this compound.
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-4-6-17(7-5-16)14-23-21(26)22(27)24-15-20-25(12-3-13-31-20)32(28,29)19-10-8-18(30-2)9-11-19/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMUZQQMWDHJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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